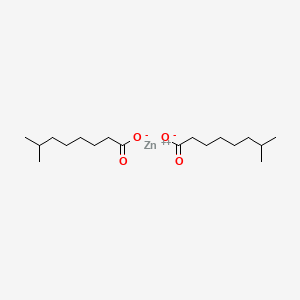
Zinc isononanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a coordination compound with the molecular formula 2C9H17O2.Zn and a molecular weight of 379.869 g/mol . This compound is widely used in various industrial applications due to its unique chemical properties and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Zinc isononanoate can be synthesized through the reaction of zinc oxide or zinc hydroxide with isononanoic acid. The reaction typically occurs in an organic solvent under controlled temperature and pressure conditions to ensure complete conversion and high yield.
Industrial Production Methods: In industrial settings, this compound is produced by reacting zinc oxide with isononanoic acid in a solvent such as toluene or xylene. The mixture is heated to a specific temperature, usually around 150-200°C, to facilitate the reaction. The product is then purified through filtration and distillation to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions: Zinc isononanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form zinc oxide and other by-products.
Reduction: Under certain conditions, it can be reduced to elemental zinc.
Substitution: It can participate in substitution reactions where the isononanoate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Ligands such as phosphines or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Zinc oxide and isononanoic acid derivatives.
Reduction: Elemental zinc and reduced organic by-products.
Substitution: New zinc coordination compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
Zinc isononanoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and esterification.
Biology: It has been studied for its potential antimicrobial properties and its role in zinc metabolism.
Medicine: Research has explored its use in topical formulations for skin protection and wound healing.
Industry: It is used as a stabilizer in the production of plastics and as a corrosion inhibitor in coatings and paints .
Wirkmechanismus
The mechanism of action of zinc isononanoate involves its ability to release zinc ions (Zn²⁺) in solution. These zinc ions can interact with various molecular targets, including enzymes and proteins, to exert their effects. Zinc ions play a crucial role in catalytic, structural, and regulatory functions within biological systems .
Vergleich Mit ähnlichen Verbindungen
Zinc stearate: Another zinc salt used as a lubricant and release agent in the rubber and plastics industries.
Zinc oxide: Widely used in sunscreens, cosmetics, and as a semiconductor material.
Zinc acetate: Used in dietary supplements and as a reagent in chemical synthesis.
Uniqueness of Zinc Isononanoate: this compound is unique due to its specific ligand structure, which imparts distinct solubility and stability properties. Unlike zinc stearate, which is primarily used for its lubricating properties, this compound is valued for its role as a stabilizer and corrosion inhibitor .
Eigenschaften
CAS-Nummer |
84418-64-4 |
|---|---|
Molekularformel |
C18H34O4Zn |
Molekulargewicht |
379.8 g/mol |
IUPAC-Name |
zinc;7-methyloctanoate |
InChI |
InChI=1S/2C9H18O2.Zn/c2*1-8(2)6-4-3-5-7-9(10)11;/h2*8H,3-7H2,1-2H3,(H,10,11);/q;;+2/p-2 |
InChI-Schlüssel |
PRVOZLJUKNOQIT-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C)CCCCCC(=O)[O-].CC(C)CCCCCC(=O)[O-].[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![pentacyclo[10.2.1.15,8.02,11.04,9]hexadecane-3,10-dione](/img/structure/B12793860.png)
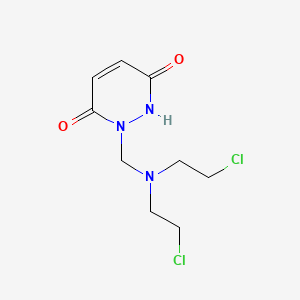
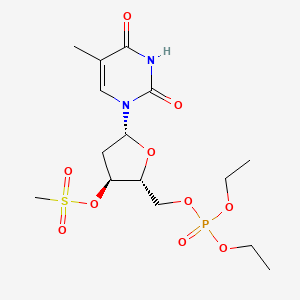

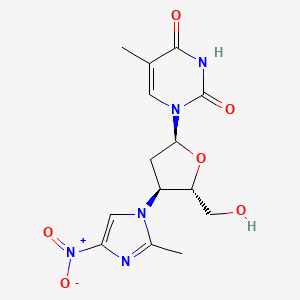
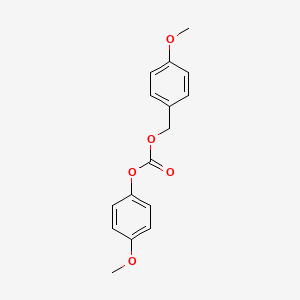
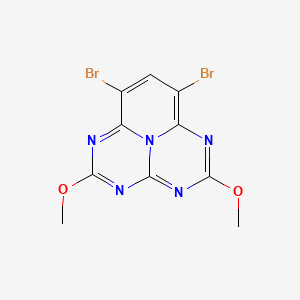
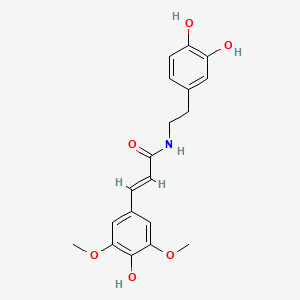
![1,3-Bis[(2-hydroxyethyl)sulfanyl]propan-2-ol](/img/structure/B12793912.png)
![(8r,9s,10r,13s,14s,16s,17r)-16-Fluoro-10,13-dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrodispiro[cyclopenta[a]phenanthrene-17,4'-[1,3]dioxolane-5',4''-[1,3]dioxolan]-3(2h)-one](/img/structure/B12793913.png)
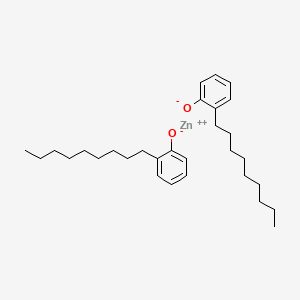
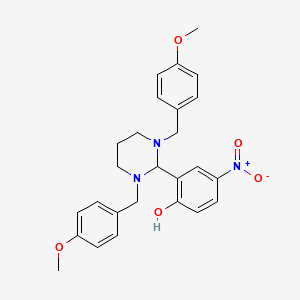
![7-(2-Hydroxyethyl)-8-[1-(hydroxymethyl)propylamino]-1,3-dimethyl-purine-2,6-dione](/img/structure/B12793934.png)
